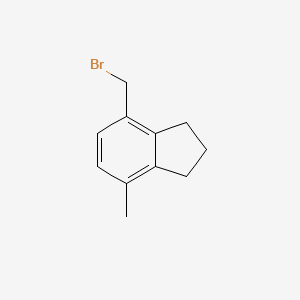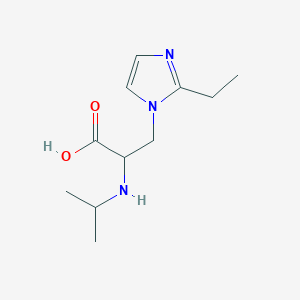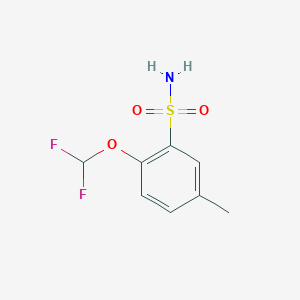![molecular formula C9H6N2O2S2 B13491211 2-Cyanobenzo[b]thiophene-3-sulfonamide](/img/structure/B13491211.png)
2-Cyanobenzo[b]thiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanobenzo[b]thiophene-3-sulfonamide is a heterocyclic compound that features a thiophene ring fused with a benzene ring, a cyano group at the 2-position, and a sulfonamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanobenzo[b]thiophene-3-sulfonamide typically involves the cyclization of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile. The process can be divided into two main steps:
Coupling Reaction: The first step involves the coupling of 2-chlorobenzaldehyde with methanethiol substituted with an electron-withdrawing group, resulting in the formation of 2-cyanobenzo[b]thiophene.
Decyanation Reaction: The second step is a decyanation reaction, where the cyano group is removed using a combination of hydrogen and ammonia as reagents, with Pd/TiO2 and Cu as catalysts.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Cyanobenzo[b]thiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano and sulfonamide positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyanobenzo[b]thiophene-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-Cyanobenzo[b]thiophene-3-sulfonamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The cyano group may also play a role in the compound’s bioactivity by forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
Benzo[b]thiophene-3-sulfonamide: Lacks the cyano group, which may result in different chemical and biological properties.
2-Cyanobenzo[b]thiophene: Lacks the sulfonamide group, which may affect its solubility and reactivity.
Thiophene-2-sulfonamide: A simpler structure that may have different applications and properties
Uniqueness: 2-Cyanobenzo[b]thiophene-3-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups, which confer distinct chemical reactivity and potential bioactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H6N2O2S2 |
|---|---|
Molecular Weight |
238.3 g/mol |
IUPAC Name |
2-cyano-1-benzothiophene-3-sulfonamide |
InChI |
InChI=1S/C9H6N2O2S2/c10-5-8-9(15(11,12)13)6-3-1-2-4-7(6)14-8/h1-4H,(H2,11,12,13) |
InChI Key |
FWPSSSQQZYRDNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C#N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13491128.png)


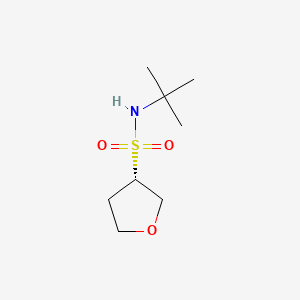


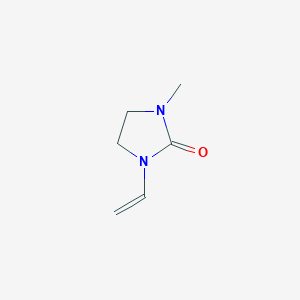
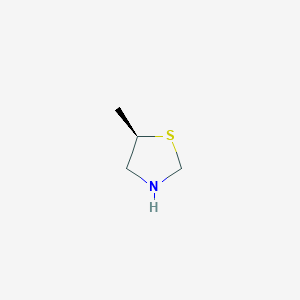
![N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13491165.png)
![2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13491167.png)
